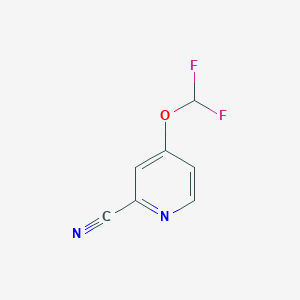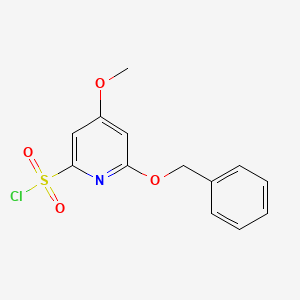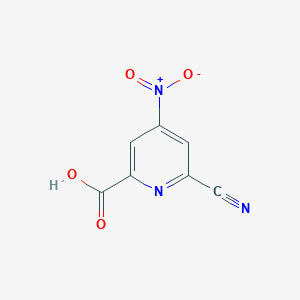
6-Cyano-4-nitropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-4-nitropyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H3N3O4 It features a pyridine ring substituted with cyano, nitro, and carboxylic acid groups
Vorbereitungsmethoden
The synthesis of 6-Cyano-4-nitropyridine-2-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure high yields and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
6-Cyano-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen gas, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Cyano-4-nitropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Wirkmechanismus
The mechanism of action of 6-Cyano-4-nitropyridine-2-carboxylic acid largely depends on its chemical structure and the specific application. In biological systems, its nitro and cyano groups can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .
Vergleich Mit ähnlichen Verbindungen
6-Cyano-4-nitropyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C7H3N3O4 |
|---|---|
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
6-cyano-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3N3O4/c8-3-4-1-5(10(13)14)2-6(9-4)7(11)12/h1-2H,(H,11,12) |
InChI-Schlüssel |
XSGAWGJKRKBTCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C#N)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)

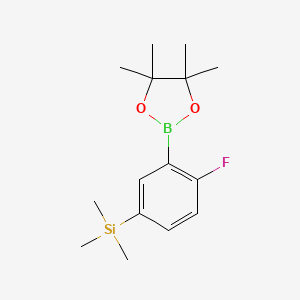



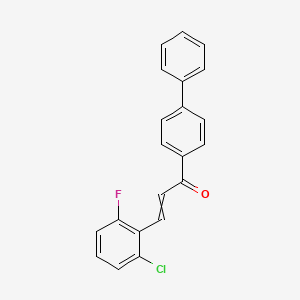
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
